3-Ethoxy-5,6-dihydro-4H-1,2-oxazine
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Overview
Description
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom The ethoxy group at the third position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine typically involves the reaction of ethyl 2-nitroso-acrylate with enol ethers. This reaction proceeds through a hetero-Diels–Alder reaction, forming the oxazine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine N-oxides.
Reduction: Reduction of the oxazine ring can yield oxazinanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium cyanoborohydride (NaCNBH3) is often employed for the reduction of the oxazine ring.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Oxazine N-oxides.
Reduction: Oxazinanes.
Substitution: Substituted oxazines with different functional groups.
Scientific Research Applications
3-Ethoxy-5,6-dihydro-4H-1,2-oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biological molecules. The ethoxy group plays a crucial role in stabilizing these intermediates and facilitating their interactions .
Comparison with Similar Compounds
3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides: These compounds are similar in structure but contain a halogen atom instead of an ethoxy group.
5,6-Dihydro-4H-1,2-oxazine-3-carboxylates: These compounds have a carboxylate group at the third position.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: This compound has multiple methyl groups and a different substitution pattern.
Uniqueness: 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89224-40-8 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-ethoxy-5,6-dihydro-4H-oxazine |
InChI |
InChI=1S/C6H11NO2/c1-2-8-6-4-3-5-9-7-6/h2-5H2,1H3 |
InChI Key |
NFOGNHFOBRHZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOCCC1 |
Origin of Product |
United States |
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